![molecular formula C7H6N2O2S B2845247 3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid CAS No. 1368324-11-1](/img/structure/B2845247.png)
3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid
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Overview
Description
3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid (MITC) is a heterocyclic compound that is widely used in scientific research. MITC is a derivative of the naturally occurring heterocyclic compound, thiazole, and is known for its unique chemical properties and biological activities. MITC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry.
Scientific Research Applications
Chemical Synthesis and Reactions
- C-C Bond Cleavage in 2-Acylimidazoles : 2-Acylimidazoles, similar in structure to 3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid, can undergo C-C bond cleavage under neutral conditions without additional reagents or catalysts. This process avoids the use of highly reactive, toxic methylating agents, expanding the scope of reactions and providing mechanistic insights (Xin et al., 2020).
Synthesis of Heterocyclic Compounds
- Synthesis of Imidazothiazole Derivatives : The compound's structure is closely related to imidazothiazole derivatives, which have been synthesized and evaluated for various activities. This includes the preparation of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and their transformation into acids (Abignente et al., 1983).
Development of Pharmaceutical Compounds
- Angiotensin II Receptor Antagonistic Activities : Benzimidazole derivatives bearing acidic heterocycles, closely related to the compound , have been synthesized and evaluated for their antagonistic activities against angiotensin II receptors. These studies contribute to the development of nonpeptide angiotensin II receptor antagonists (Kohara et al., 1996).
Green Chemistry Applications
- Esterification in Green Chemistry : Similar compounds have been used in green chemistry applications, such as esterification of carboxylic acids with alcohols in a Bronsted acidic ionic liquid environment. This process facilitates the production of esters without volatile organic solvents, showcasing the compound's potential in environmentally friendly chemistry (Zhu et al., 2003).
Ionic Liquid Catalysts
- Use in Ionic Liquid Catalysts : Ionic liquids related to 3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid, like 1-methyl-3-butylimidazolium hydroxide, have been used as catalysts in various chemical reactions, including Michael addition and alkylation. This highlights the compound's potential role in catalysis and solvent-free reactions (Ranu et al., 2007).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives, however, have been associated with a variety of biochemical pathways, often resulting in downstream effects such as antioxidant, analgesic, anti-inflammatory, and antitumor effects .
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
3-methylimidazo[5,1-b][1,3]thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4-6(7(10)11)12-5-2-8-3-9(4)5/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVKVDNTRNHKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CN=CN12)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid |
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